molecular formula C23H23N3O4S B3579651 N~1~-(4-{[4-(1-NAPHTHYLCARBONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

N~1~-(4-{[4-(1-NAPHTHYLCARBONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B3579651
M. Wt: 437.5 g/mol
InChI Key: LVRSWTYXQJUNDL-UHFFFAOYSA-N
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Description

N¹-(4-{[4-(1-Naphthylcarbonyl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide derivative featuring a piperazine ring substituted with a 1-naphthylcarbonyl group and an acetamide-linked phenylsulfonyl moiety. The naphthyl group introduces significant steric bulk and aromaticity, which may enhance binding affinity to biological targets compared to simpler aromatic substituents.

Properties

IUPAC Name

N-[4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-17(27)24-19-9-11-20(12-10-19)31(29,30)26-15-13-25(14-16-26)23(28)22-8-4-6-18-5-2-3-7-21(18)22/h2-12H,13-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRSWTYXQJUNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(1-NAPHTHYLCARBONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-naphthylcarbonyl chloride with piperazine to form 1-naphthylcarbonylpiperazine. This intermediate is then reacted with 4-sulfonylphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(1-NAPHTHYLCARBONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthylamine derivatives.

Scientific Research Applications

N~1~-(4-{[4-(1-NAPHTHYLCARBONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(1-NAPHTHYLCARBONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Based Sulfonamides

N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide (CAS 175201-44-2)
  • Structure : The piperazine ring is modified with 3,5-dione groups instead of a naphthylcarbonyl substituent .
  • Molecular Formula : C₁₂H₁₃N₃O₅S vs. C₂₂H₂₂N₃O₃S (target compound).
  • The target compound’s naphthyl group may improve lipophilicity and target engagement in hydrophobic binding pockets.
N-[4-(sec-Butyl)phenyl]-2-[4-(4-nitrophenyl)piperazino]acetamide (CAS 882080-97-9)
  • Structure : Features a nitro-substituted phenyl group on the piperazine and a sec-butylphenyl acetamide .
  • Molecular Formula : C₂₂H₂₈N₄O₃ vs. target compound.
  • Key Differences: The nitro group is a strong electron-withdrawing substituent, which may enhance electrophilic reactivity compared to the naphthylcarbonyl group.
  • Biological Relevance : Nitro groups are associated with antimicrobial and antiparasitic activities, suggesting divergent applications compared to the target compound .

Sulfonamides with Bulky Aromatic Moieties

N-(4-(Benzothiazole-2-yl)phenyl)-3-substituted Benzene Sulfonamides
  • Structure : Benzothiazole-linked sulfonamides with halogen substitutions (e.g., p-Cl, p-Br) .
  • Key Findings: Anticonvulsant Activity: p-Cl derivatives showed superior activity in maximal electroshock (MES) models compared to p-Br or p-F analogs .
Anthracene-Modified Sulfonamides (e.g., Compounds 10a–d)
  • Structure : Anthracene-dione moieties linked to sulfonamide groups .
  • Key Differences : Anthracene provides a planar, polycyclic structure distinct from the naphthyl group. This may influence DNA intercalation or topoisomerase inhibition, common mechanisms in anticancer therapies.
  • Synthesis : Both the target compound and anthracene derivatives employ reflux conditions with polar aprotic solvents (e.g., DMF), suggesting scalable synthetic routes .

Thiophene and Heterocyclic Sulfonamides

  • Examples: (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (IC₅₀ = 10.25 µM) .
  • Key Findings :
    • Antiproliferative Activity : Thiophene derivatives exhibited IC₅₀ values ~3× lower (more potent) than doxorubicin in breast cancer models .
    • Comparison to Target Compound : The naphthyl group’s larger surface area may improve binding to kinase targets compared to thiophene, though solubility could be reduced.

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight
Target Compound N/A C₂₂H₂₂N₃O₃S 1-Naphthylcarbonyl, acetamide ~419.5*
N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide 175201-44-2 C₁₂H₁₃N₃O₅S 3,5-Dioxopiperazine 311.31
N-[4-(sec-Butyl)phenyl]-2-[4-(4-nitrophenyl)piperazino]acetamide 882080-97-9 C₂₂H₂₈N₄O₃ 4-Nitrophenyl, sec-butyl 396.48
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide N/A C₁₅H₁₂N₄O₃S₂ Thiophene, thiazole 376.41

*Estimated based on structural similarity.

Key Research Findings and Trends

  • Synthetic Accessibility : Piperazine-linked sulfonamides are generally synthesized via nucleophilic substitution or condensation reactions, enabling modular drug design .
  • Unmet Needs : Biological data for the target compound are absent in the provided evidence, highlighting a gap for future studies on its pharmacokinetics and mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-{[4-(1-NAPHTHYLCARBONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(4-{[4-(1-NAPHTHYLCARBONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

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